![molecular formula C17H18BrNO B12983748 [3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone](/img/structure/B12983748.png)
[3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone: is a complex organic compound characterized by its unique structural features. This compound contains an amino group, a bromophenyl group, and a methanone group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of a bromophenyl derivative with an amino-methylpropyl phenyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where the bromine atom can be replaced by other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides; reactions often conducted in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of [3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- [3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-chlorophenyl)methanone
- [3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-fluorophenyl)methanone
- [3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-iodophenyl)methanone
Comparison: Compared to its analogs, [3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone exhibits unique reactivity and properties due to the presence of the bromine atom. This makes it distinct in terms of its chemical behavior and potential applications. The bromine atom can influence the compound’s electronic properties, making it suitable for specific reactions and applications that its analogs may not be as effective in.
Properties
Molecular Formula |
C17H18BrNO |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
[3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C17H18BrNO/c1-11(2)16(19)13-4-3-5-14(10-13)17(20)12-6-8-15(18)9-7-12/h3-11,16H,19H2,1-2H3/t16-/m1/s1 |
InChI Key |
STNGFOFITPFXKP-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Br)N |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


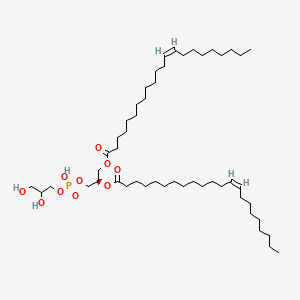


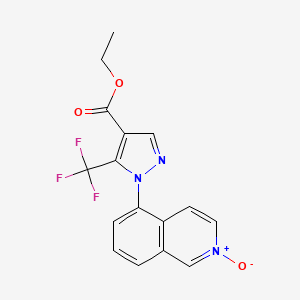
![3-Bromopyrido[1,2-a]pyrimidin-4-one](/img/structure/B12983687.png)
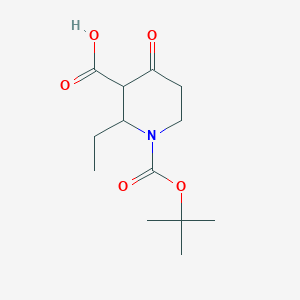
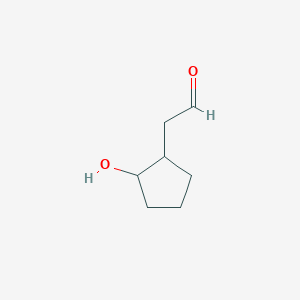



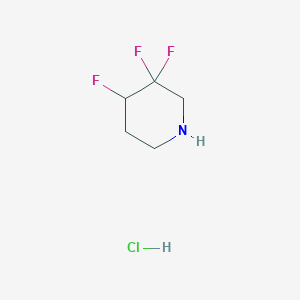
![4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12983705.png)
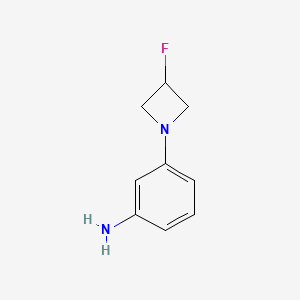
![tert-Butyl 6-methyl-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12983717.png)
